4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-hydroxyethylpiperazine with 2-chloro-6-methylpyridine under basic conditions to form the intermediate product. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-(5-(2-Carboxyethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylic acid
Reduction: 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl and aldehyde groups may form hydrogen bonds or covalent bonds with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Metronidazole derivatives: These compounds also contain piperazine rings and have been studied for their antimicrobial properties.
Pyrazinamide derivatives: These compounds are used as anti-tubercular agents and share structural similarities with the piperazine ring.
Uniqueness
4-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[5-(2-hydroxyethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-11-12(4-9-17)2-3-13(14-11)16-7-5-15(10-18)6-8-16/h2-3,10,17H,4-9H2,1H3 |
InChI Key |
HTZZVIJOZDEGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CCO |
Origin of Product |
United States |
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